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Seleno-diglutathione

Cat. No.: B1241663
M. Wt: 691.6 g/mol
InChI Key: GJEZZQVPWMCGSB-UHFFFAOYSA-N
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Description

Contextual Significance in Selenium and Glutathione (B108866) Biology

Seleno-diglutathione is a key intermediate metabolite formed during the cellular processing of inorganic selenium, specifically selenite (B80905) (SeO₃²⁻). nih.govumaryland.edu Its formation involves the reaction of selenite with two molecules of the ubiquitous antioxidant, glutathione (GSH). mdpi.comencyclopedia.pub This reaction is a critical first step in the metabolic pathway that transforms dietary selenium into a biologically usable form for the synthesis of selenoproteins. mdpi.commdpi.com Selenoproteins, which contain the amino acid selenocysteine (B57510), are vital for a range of physiological functions, including antioxidant defense and thyroid hormone regulation. mdpi.comafjbs.com

The significance of this compound lies in its role as a transient, yet crucial, hub in selenium metabolism. It is formed through the spontaneous reaction between selenite and glutathione, leading to the production of this compound and glutathione disulfide (GSSG). mdpi.comresearchgate.net This initial product, GS-Se-SG, is then subject to further reduction, often catalyzed by enzymes like glutathione reductase, to form glutathioselenol (GS-SeH) and subsequently hydrogen selenide (B1212193) (H₂Se). mdpi.comresearchgate.net Hydrogen selenide is the central selenium species required for the synthesis of selenophosphate, the precursor for selenocysteine incorporation into selenoproteins. mdpi.com

Furthermore, this compound itself exhibits notable reactivity. It is recognized as a potent oxidant of reduced thioredoxin, a key player in cellular redox regulation. nih.gov This interaction highlights the intricate crosstalk between the glutathione and thioredoxin systems, both of which are fundamental to maintaining cellular redox homeostasis. The formation and subsequent metabolism of this compound also play a role in the detoxification of excess selenium, as it can be involved in the efflux of selenium from cells. tandfonline.com

Historical Perspectives on this compound Discovery and Early Investigations

The concept of a reaction between selenite and glutathione dates back to early studies on selenium metabolism. Initial investigations into how inorganic selenium is incorporated into biological systems pointed towards interactions with sulfhydryl-containing compounds like glutathione. One of the pioneering studies in this area was conducted by Hsieh and Ganther in 1975, who demonstrated that glutathione reductase could catalyze the formation of an acid-volatile form of selenium, suggesting the formation of an intermediate selenium-glutathione adduct. umaryland.edu

Early research focused on characterizing this intermediate and understanding its role in both the assimilation and toxicity of selenium. It was established that this compound is an initial metabolite of selenite. umaryland.edu Subsequent studies in the late 1970s and 1980s began to elucidate the biological activities of this compound, including its ability to inhibit protein synthesis. umaryland.edu These early investigations laid the groundwork for understanding the central role of this compound in the metabolic activation and physiological effects of selenium.

A significant advancement in the field was the isolation and characterization of this compound, which allowed for more detailed studies of its chemical properties and biological interactions. nih.gov Research in the 1990s further solidified its identity and explored its reactions with key enzymatic systems, such as the thioredoxin system. nih.govumaryland.edu These studies revealed that this compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase, but not for the E. coli enzyme. nih.gov

Current Research Paradigms and Unaddressed Questions in this compound Studies

Current research continues to build upon the foundational knowledge of this compound, with several key areas of focus. One major paradigm is understanding the precise mechanisms that regulate its formation and subsequent metabolic fate. While the spontaneous reaction with glutathione is known, the influence of the cellular redox environment and the interplay with various oxidoreductases are still being actively investigated. mdpi.comresearchgate.net

Another significant area of contemporary research involves the role of this compound in cellular signaling and its potential as a pro-oxidant. nih.gov While selenium is known for its antioxidant properties through selenoproteins, intermediate metabolites like this compound can participate in redox cycling and the generation of reactive oxygen species, which can induce cellular responses such as apoptosis. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32N6O12S2Se B1241663 Seleno-diglutathione

Properties

IUPAC Name

2-amino-5-[[3-[2-[(4-amino-4-carboxybutanoyl)amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylselanylsulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N6O12S2Se/c21-9(19(35)36)1-3-13(27)25-11(17(33)23-5-15(29)30)7-39-41-40-8-12(18(34)24-6-16(31)32)26-14(28)4-2-10(22)20(37)38/h9-12H,1-8,21-22H2,(H,23,33)(H,24,34)(H,25,27)(H,26,28)(H,29,30)(H,31,32)(H,35,36)(H,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEZZQVPWMCGSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS[Se]SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)C(=O)NCC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O12S2Se
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

691.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization for Research Applications

Synthesis of Isotopic and Fluorescently Labeled Seleno-diglutathione for Mechanistic Probing

To investigate the metabolic fate and reaction mechanisms of this compound, researchers employ isotopically and fluorescently labeled versions of the molecule. These labeled analogues serve as powerful probes in biological systems.

Isotopic labeling is a crucial technique for tracing the metabolic pathways of selenium compounds. The synthesis of isotopically labeled this compound, for example with a radioactive isotope like 75Se, allows for its detection and quantification in complex biological matrices. The synthesis typically starts with an isotopically labeled precursor, such as [75Se]selenite. This labeled selenite (B80905) is then reacted with reduced glutathione (B108866) under controlled conditions, following the principles of the Painter reaction, to produce [75Se]selenodiglutathione. The use of such labeled compounds has been instrumental in demonstrating the rapid metabolism of this compound and its role as a common intermediate for incorporation into selenoproteins. dntb.gov.uaresearchgate.net The natural isotopic signature of selenium can also be used in mass spectrometry-based approaches to identify selenium-containing peptides and metabolites without the need for artificial labeling. nih.gov

Fluorescent labeling strategies are designed to visualize the compound or its metabolites within cellular environments. While direct fluorescent labeling of this compound is less common, researchers often use fluorescent probes that react with its metabolic products. For example, this compound is a precursor to hydrogen selenide (B1212193) (H₂Se). mdpi.comresearchgate.net Fluorescent probes have been developed that specifically react with H₂Se, allowing for its detection and imaging in living cells. nih.gov This indirect method provides insight into the downstream metabolic processes involving this compound. Another approach involves using fluorescent reagents that target the thiol groups of the glutathione molecules themselves. For instance, monochlorobimane (B1663430) is a fluorescent dye that reacts with thiols, and its use has been implicated in studying the transport of glutathione conjugates, a process relevant to this compound efflux from cells. tandfonline.com

Table 2: Labeling Strategies for Mechanistic Probing
Labeling TypeMethodologyExample Probe/IsotopePurposeReference
Isotopic LabelingIncorporation of a stable or radioactive isotope into the molecule.75SeTracing metabolic fate and quantifying incorporation into selenoproteins. dntb.gov.ua
Fluorescent Probing (Indirect)Use of fluorescent molecules that react with downstream metabolites of GS-Se-SG.NIR-H₂Se (for Hydrogen Selenide)Imaging and detecting the location and production of key metabolites in vivo. nih.gov
Fluorescent Probing (Component)Use of fluorescent reagents that target the glutathione thiol groups.MonochlorobimaneStudying the transport and efflux of glutathione conjugates. tandfonline.com

Derivatization Techniques for Enhanced Analytical Detection and Functional Probes

Chemical derivatization is frequently used to improve the stability, detectability, and separation of this compound and related species during analytical procedures. These techniques are essential for accurate quantification and identification in complex samples.

A key challenge in the analysis of this compound and its reduction products is the instability of intermediates like the glutathionyl selenide anion (GSSe⁻). pnas.orgnih.gov To overcome this, alkylation is a common derivatization strategy. Reagents such as iodoacetate or iodoacetamide (B48618) are used to react with and stabilize highly reactive selenol or perselenide groups. pnas.orgnih.gov For instance, the unstable perselenide intermediate formed during the reduction of this compound can be stabilized by converting it into its carboxymethyl derivative through an immediate reaction with iodoacetate. pnas.org This derivatization terminates the reaction and creates a stable product suitable for analysis by techniques like High-Performance Liquid Chromatography (HPLC). pnas.org

For analysis using gas chromatography (GC), chloroformate derivatization is employed. This technique modifies the seleno-compound to increase its volatility, making it amenable to GC separation and detection with methods like atomic emission detection (GC-AED). researchgate.net

In addition to stabilization, derivatization is used to introduce a fluorescent tag for sensitive detection. As mentioned previously, reagents like monobromobimane (B13751) can be used in pre-column derivatization for HPLC analysis. This approach involves reacting the thiol groups in the sample with the fluorescent reagent, separating the resulting fluorescent adducts via HPLC, and quantifying them with a fluorescence detector. tandfonline.com

Advanced analytical methods often combine separation techniques with highly sensitive detection. Hyphenated techniques such as HPLC coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are powerful tools for selenium speciation. nih.govresearchgate.netacs.orgresearchgate.net ICP-MS provides element-specific detection of selenium, allowing for the quantification of selenium-containing compounds separated by HPLC. For structural elucidation, tandem mass spectrometry (MS/MS) is used to fragment the molecules and identify them based on their fragmentation patterns, a technique that has been successfully used to identify this compound in biological extracts. nih.govresearchgate.net

Table 3: Derivatization and Analytical Techniques
TechniqueReagent/MethodPurposeAnalytical PlatformReference
AlkylationIodoacetate, IodoacetamideStabilization of unstable selenol and perselenide intermediates.HPLC pnas.orgnih.gov
Fluorescent TaggingMonochlorobimaneEnhanced detection sensitivity.HPLC with Fluorescence Detection tandfonline.com
Volatility EnhancementChloroformatePreparation for gas-phase analysis.GC-AED researchgate.net
Advanced DetectionICP-MS, ESI-Q-TOF-MS/MSElement-specific detection and structural identification.HPLC nih.govacs.org

Advanced Analytical Approaches for Seleno Diglutathione Quantification and Speciation in Complex Biological Matrices

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the analysis of seleno-diglutathione, enabling its separation from other selenium-containing compounds and the complex background of biological samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound. nih.gov The choice of column and detector is critical for achieving the desired sensitivity and selectivity.

Reversed-Phase HPLC: This is a commonly employed mode of HPLC for the separation of this compound and related compounds. For instance, a C8 column with a mobile phase containing methanol (B129727) and an ion-pairing agent like heptafluorobutyric acid (HFBA) has been successfully used. researchgate.net Another approach utilizes a fused-core column with an isocratic mobile phase of sodium phosphate (B84403) to achieve rapid separation. nih.gov

Advanced Detectors: The coupling of HPLC with advanced detectors is essential for sensitive and specific detection of this compound.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive and element-specific detector for selenium. When coupled with HPLC, it allows for the quantification of selenium-containing species, including this compound. nih.govresearchgate.net

Electrochemical Detection (ECD): HPLC-ECD offers a sensitive and direct method for the detection of redox-active compounds like glutathione (B108866) and its derivatives, and can be applied to the analysis of this compound. nih.gov

Fluorescence Detection: Following post-column derivatization, fluorescence detection provides high sensitivity for the analysis of glutathione and related compounds. researchgate.netnih.gov

Ultraviolet (UV) Detection: HPLC with UV detection has been used to monitor the reactions involving this compound. nih.gov

A study investigating the antagonism between selenium and mercury utilized HPLC with UV, ICP-MS, and ESI-MS detection to study the reaction mechanisms involving this compound. nih.gov In another application, HPLC with coulometric electrochemical detection was optimized for the rapid quantification of glutathione in cultured hepatocytes, a method that could be adapted for this compound. nih.gov

For highly complex biological samples, such as yeast extracts, single-dimension HPLC may not provide sufficient resolution. nih.govacs.org In such cases, two-dimensional liquid chromatography (2D-LC) offers enhanced separation power. nih.govacs.orgshimadzu.com.tw

This technique involves coupling two different chromatographic separations online, where the eluent from the first dimension is transferred to a second, orthogonal column for further separation. shimadzu.com.tw This approach significantly increases peak capacity and allows for the resolution of compounds that would otherwise co-elute.

A notable application of 2D-LC in the context of this compound was the analysis of aqueous yeast extracts. nih.govacs.org This method involved:

First Dimension: Size-exclusion chromatography to separate molecules based on their size.

Second Dimension: A porous graphitic carbon HPLC column for further separation based on different retention mechanisms. nih.govacs.org

The effluent from the second dimension was monitored by ICP-MS for selenium-specific detection, and fractions containing selenium were collected for further analysis by nanoelectrospray tandem mass spectrometry. nih.govacs.org This comprehensive approach enabled the first-time identification of this compound and another related compound, the mixed selenotrisulfide of glutathione and cysteinylglycine (B43971) (GS-Se-SCG), in a biological matrix by MS/MS. nih.govacs.org

High-Performance Liquid Chromatography (HPLC) coupled with Advanced Detectors

Mass Spectrometry (MS) for Identification, Quantification, and Structural Elucidation

Mass spectrometry is an indispensable tool for the analysis of this compound, providing not only quantification but also crucial information for its identification and structural confirmation.

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like this compound, as it minimizes fragmentation during the ionization process. nih.govresearchgate.netnih.gov

Identification of Intermediates: ESI-MS has been instrumental in studying the in-vitro interaction between glutathione (GSH) and sodium selenite (B80905), where this compound was identified as an unstable intermediate. nih.govresearchgate.net

Structural Elucidation with MS/MS: Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov In the analysis of yeast extracts, nanoelectrospray MS/MS was used to confirm the presence of selenium in separated fractions and to identify this compound and GS-Se-SCG through collision-induced dissociation (CID). nih.govacs.org The accurate mass measurements of the parent and fragment ions further corroborated the identification. nih.govacs.org For instance, in the analysis of this compound, the protonated molecule [M+H]⁺ shows a characteristic isotopic pattern for selenium, and its fragmentation via MS/MS leads to the loss of specific amino acid residues, which helps in confirming its structure. researchgate.net

Inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for elemental analysis due to its high sensitivity and specificity. umsystem.edu In the context of this compound, ICP-MS is primarily used for:

Selenium-Specific Detection: When coupled with a separation technique like HPLC, ICP-MS acts as a selenium-specific detector, allowing for the quantification of various selenium species in a sample. nih.govresearchgate.net

Speciation Analysis: The hyphenation of HPLC with ICP-MS is a key technique for selenium speciation studies, which aim to identify and quantify the different chemical forms of selenium in a sample. nih.govacs.orgnih.gov This is crucial for understanding the metabolism and biological role of selenium compounds. For example, LC-ICP-MS has been used to study the biotransformation of selenite in the presence of glutathione, where the formation of this compound was observed. nih.gov

Simultaneous Sulfur and Selenium Detection: Advanced ICP-MS techniques, such as those using a dynamic reaction cell (DRC), allow for the simultaneous detection of both sulfur and selenium. rsc.orgrsc.org This capability is particularly useful for the analysis of selenotrisulfides like this compound (GS-Se-SG), enabling the determination of S/Se elemental ratios, which can aid in the characterization of these biomolecules. rsc.orgrsc.org

Analytical TechniqueApplication in this compound AnalysisKey Findings
HPLC-ICP-MS Speciation analysis of selenium compounds in various biological matrices.Enabled the separation and quantification of this compound and other seleno-compounds. nih.govnih.gov
2D-LC-ICP-MS/MS Identification of unknown selenium-containing biomolecules in complex samples like yeast extract.Led to the first identification of this compound and GS-Se-SCG in a biological matrix. nih.govacs.org
ESI-MS/MS Structural elucidation and identification of reaction intermediates.Confirmed the structure of this compound and identified it as a transient species in the reaction of glutathione and selenite. nih.govresearchgate.netresearchgate.net
LC-DRC-ICP-MS Simultaneous detection and quantification of sulfur and selenium in selenotrisulfides.Allowed for the determination of S/Se elemental ratios, aiding in the characterization of compounds like this compound. rsc.orgrsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS) and Tandem Mass Spectrometry (MS/MS)

Spectroscopic Methodologies for Structural Characterization in Biological Systems

While mass spectrometry provides invaluable information on the mass and fragmentation of this compound, other spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, offer deeper insights into its structure and dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the detailed atomic-level structure of molecules in solution.

¹H-NMR and ¹³C-NMR: These techniques provide information about the proton and carbon framework of the molecule. Predicted ¹H-NMR and ¹³C-NMR spectra for this compound are available in databases and can be used as a reference for experimental data. mimedb.orgmimedb.org

⁷⁷Se-NMR: This isotope-specific NMR technique is particularly valuable for studying selenium-containing compounds. It has been used to characterize the intermediates in the glutathione peroxidase (GPx)-like catalytic cycle of this compound, including the selenolate (GSe⁻), selenenyl sulfide (B99878) (GSeSG), and selenenic acid (GSeO₂H) species. vulcanchem.com

Monitoring Interactions: NMR has been employed to monitor the interaction of this compound with proteins. For instance, fluorescence and NMR spectroscopy were used to study the loading of selenium onto the enzyme rhodanese via this compound, revealing a specific interaction with the catalytic cysteine residue. nih.gov

UV-Vis Spectrophotometry: This technique has been used to monitor the appearance and disappearance of this compound in reaction mixtures, for example, in studies of the reaction between glutathione and sodium selenite. nih.govresearchgate.net

The combination of these spectroscopic methods with mass spectrometry and chromatography provides a comprehensive analytical toolkit for the unambiguous identification, quantification, and structural characterization of this compound in complex biological environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining atomic-level information about molecular structure, dynamics, and interactions in solution. wikipedia.orgnih.gov For selenium-containing compounds like this compound, ⁷⁷Se NMR is particularly valuable. The ⁷⁷Se isotope has a nuclear spin of 1/2 and a wide chemical shift range of over 3000 ppm, making it highly sensitive to the local electronic environment of the selenium atom. northwestern.eduhuji.ac.il

The ⁷⁷Se chemical shift of this compound provides direct insight into its chemical state. For instance, the chemical shift changes significantly depending on the oxidation state and bonding partners of the selenium atom. Studies have established characteristic chemical shift ranges for different selenium functional groups, such as selenols, diselenides, and selenenyl sulfides, which helps in identifying the specific form of selenium present in a sample. researchgate.net

NMR is also adept at studying the conformation and non-covalent interactions of this compound with other biomolecules. nih.gov Changes in the NMR spectrum upon binding can reveal the specific atoms involved in the interaction. For example, research on the interaction between this compound and the enzyme rhodanese, a sulfurtransferase, used NMR to monitor the loading of selenium onto the enzyme. researchgate.net The study indicated a specific interaction between this compound and the catalytic cysteine residue of the enzyme, suggesting a potential role for such proteins in the in-vivo delivery of reactive selenium. researchgate.net Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can provide detailed information on through-bond and through-space connectivities, respectively, helping to map interaction interfaces and elucidate the three-dimensional structure of this compound when bound to a protein. wikipedia.orgnorthwestern.edu

The table below summarizes key ⁷⁷Se NMR parameters and their applications in studying this compound and related compounds.

NMR Parameter Information Provided Relevance to this compound
⁷⁷Se Chemical Shift (δ) Electronic environment, oxidation state, and conformation. nih.govDistinguishes GS-Se-SG from other selenium metabolites (e.g., selenols, diselenides). Sensitive to conformational changes upon binding. researchgate.net
Spin-Spin Coupling (J) Connectivity between atoms (e.g., J(⁷⁷Se, ¹H), J(⁷⁷Se, ¹³C)). huji.ac.ilConfirms the covalent structure of the molecule by identifying neighboring nuclei.
Relaxation Times (T₁, T₂) Molecular dynamics and tumbling rates.Provides information on the mobility of the molecule and changes upon interaction with larger macromolecules like proteins.
Nuclear Overhauser Effect (NOE) Through-space proximity of nuclei (<5 Å). wikipedia.orgHelps determine the 3D conformation of GS-Se-SG and identifies points of contact in intermolecular interactions.

This table is interactive. Click on the headers to learn more about each parameter.

X-ray Absorption Spectroscopy (XAS) for Selenium Oxidation State and Local Environment

X-ray Absorption Spectroscopy (XAS) is an element-specific technique ideal for probing the local geometric and electronic structure of an absorbing atom in any matrix. acs.org It is particularly useful for studying metalloids like selenium in complex biological samples because it does not require a crystalline sample and can be performed on intact, frozen tissues. nih.govnih.gov The technique is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, or the "edge," is highly sensitive to the oxidation state and coordination geometry of the selenium atom. acs.orgresearchgate.net The energy of the absorption edge shifts to higher values as the oxidation state of selenium increases. By comparing the XANES spectrum of an unknown sample to a library of spectra from known selenium standard compounds, the speciation of selenium can be determined quantitatively through linear combination fitting. Several studies have successfully used XANES to identify and quantify this compound in biological samples. For instance, in human lung cancer cells treated with selenite, XANES analysis showed that this compound was a major metabolite, consistently accounting for about 25% of the selenium species present within 4 to 72 hours of treatment. nih.govnih.gov Similarly, XANES was used to identify a species consistent with this compound (RSSeSR) in bacteria. researchgate.net

The EXAFS region provides information about the local atomic environment, including the type, distance, and number of neighboring atoms surrounding the central selenium atom. researchgate.net Analysis of the EXAFS spectrum of this compound has confirmed the presence of Se-S bonds, with a measured bond length of approximately 2.19 Å, which is consistent with its known structure. nih.gov This capability allows for the direct confirmation of the local chemical environment of selenium within the molecule.

The following table summarizes findings from various XAS studies that have identified this compound in biological matrices.

Biological System Technique Key Findings Reference
Human Lung Cancer Cells (A549)XANES, EXAFSSelenite is metabolized to GS-Se-SG and elemental Se within 4 hours. GS-Se-SG accounts for ~25% of Se species. Se-S bond length measured at 2.19 Å. nih.gov, nih.gov
Rat Liver TissueXANESIdentified GS-Se-SG as a metabolite in rats injected with selenite. nih.gov
Rhodobacter sphaeroidesXASObserved the formation and subsequent reaction of this compound from selenite and GSH. researchgate.net
Rainbow Trout HepatocytesXANESUsed to differentiate various organo-selenium compounds and monitor metabolic changes over time.

This table is interactive. Users can sort the data by clicking on the column headers.

Electrochemical and Bio-analytical Sensor Development for this compound Detection

The rapid and selective detection of specific biomolecules is critical for diagnostics and for monitoring biochemical processes. Electrochemical and bio-analytical sensors offer platforms for such measurements, typically providing high sensitivity, portability, and rapid response times. processsensing.comdraeger.comresearchgate.net

An electrochemical sensor operates by reacting with an analyte of interest to produce an electrical signal (e.g., current or voltage) that is proportional to the analyte's concentration. processsensing.com These sensors consist of electrodes modified with materials that facilitate a specific chemical reaction. Bio-analytical sensors are a subset that incorporates a biological recognition element, such as an enzyme or antibody, to achieve high selectivity for the target molecule. researchgate.net

While numerous electrochemical and bio-analytical sensors have been developed for the detection of the related thiol compound glutathione (GSH), the literature specifically describing sensors for this compound is sparse. researchgate.netresearchgate.net The development of such sensors is an emerging area of research. In principle, the same strategies used for glutathione detection could be adapted for this compound. For example, an enzyme that specifically recognizes and metabolizes this compound, such as certain thioredoxin reductases or glutathione reductases, could be immobilized on an electrode surface. acs.org The enzymatic reaction could consume or produce an electroactive species, which would then be detected by the electrode.

The development of a selective bio-analytical sensor for this compound would be a significant advancement for studying selenium metabolism. It would enable real-time monitoring of its formation and clearance in biological fluids or cell cultures, providing valuable data on the kinetics of selenium pathways. Future research may focus on identifying suitable biorecognition elements and optimizing sensor design to achieve the selective and sensitive detection of this compound in complex biological matrices. nottingham.ac.uknih.gov

Biosynthetic Pathways and Metabolic Transformations of Seleno Diglutathione in Biological Systems

Proposed Enzymatic and Non-Enzymatic Pathways of Seleno-diglutathione Formation from Inorganic Selenium

The formation of this compound from inorganic selenium, primarily selenite (B80905) (SeO₃²⁻), is a crucial first step in its assimilation into biological systems. This process can occur through both non-enzymatic and enzymatic reactions.

Non-Enzymatic Formation:

The primary non-enzymatic pathway involves the reaction of selenite with the abundant intracellular thiol, glutathione (B108866) (GSH). preprints.orgmicrobialcell.com This reaction is a spontaneous chemical process. ethz.ch

The reaction can be summarized as follows: SeO₃²⁻ + 4GSH + 2H⁺ → GSSeSG + GSSG + 3H₂O

This non-enzymatic formation of GSSeSG has been observed in various biological contexts, including in vitro cell culture systems where selenite reacts with thiols like glutathione. In yeast, the detoxification of selenite begins with this non-enzymatic reaction with GSH to form GSSeSG. preprints.org

Enzymatic Contributions:

While the initial reaction between selenite and GSH is considered non-enzymatic, subsequent steps in selenium metabolism are heavily enzyme-dependent. Thioredoxin reductases (TXNRDs) in the presence of GSH can also facilitate the reduction of inorganic selenium forms like selenite and selenate (B1209512) to ultimately form hydrogen selenide (B1212193) (H₂Se), with GSSeSG being a key intermediate in this pathway. researchgate.netnih.gov

Identification and Characterization of Enzymes Involved in this compound Metabolism

Once formed, this compound is a substrate for several key enzymes that continue its metabolic transformation.

Glutathione reductase (GR), a flavoprotein disulfide oxidoreductase, plays a significant role in the metabolism of this compound. preprints.orgfrontiersin.org GR catalyzes the NADPH-dependent reduction of this compound (GSSeSG) to glutathione selenopersulfide (GSSeH) and a molecule of reduced glutathione (GSH). preprints.orgreactome.org

The reaction is as follows: GSSeSG + NADPH + H⁺ → GSSeH + GSH + NADP⁺

This enzymatic reduction is a critical step in the pathway leading to the formation of hydrogen selenide (H₂Se), a central intermediate in selenoprotein synthesis. preprints.org The involvement of GR in reducing GSSeSG has been demonstrated in various organisms, including mammals and bacteria. frontiersin.orgreactome.org While mammalian thioredoxin reductase can also reduce GSSeSG, glutathione reductase from rat liver has been shown to reduce GSSeSG, albeit at a slower rate. nih.gov

Glutaredoxins (Grx) are small oxidoreductase enzymes that are also involved in the metabolism of selenium compounds, including this compound. portlandpress.comnih.gov Human glutaredoxin 1 (Grx1) has been shown to use selenite, this compound, and selenocystine (B224153) as substrates. portlandpress.comnih.gov

The glutaredoxin system, which includes Grx, GSH, and glutathione reductase, can reduce selenium compounds. portlandpress.com Specifically, glutaredoxin can decompose glutathioselenol (GSSeH), the product of GR-mediated GSSeSG reduction, to generate hydrogen selenide (H₂Se). researchgate.netnih.gov The reduction of this compound by the glutaredoxin system can lead to redox cycling with oxygen, generating reactive oxygen species (ROS). portlandpress.comnih.gov This suggests a dual role for glutaredoxin in both the metabolic processing of selenium and in mediating its cytotoxic effects. portlandpress.comnih.gov

Role of Glutathione Reductase (GR) in this compound Reduction

Degradation Pathways and End Products of this compound Transformation

The metabolic transformation of this compound ultimately leads to the formation of hydrogen selenide (H₂Se), which is then utilized for the synthesis of selenoproteins or detoxified and excreted. preprints.orgmdpi.com

The degradation of GSSeSG proceeds through its reduction to glutathioselenol (GSSeH) by glutathione reductase. preprints.orgreactome.org GSSeH is an unstable intermediate that can either decompose to GSH and elemental selenium (Se⁰) or be further reduced to H₂Se. mdpi.com The conversion of GSSeH to H₂Se can occur through both enzymatic and non-enzymatic pathways. mdpi.com Glutaredoxin is one of the enzymes implicated in the decomposition of GSSeH to H₂Se. researchgate.netnih.gov

Hydrogen selenide is a key metabolic hub. It can be converted to selenophosphate for incorporation into selenoproteins, or it can be methylated for excretion. mdpi.comresearchgate.net The end products of selenium metabolism that are excreted include dimethyl selenide and trimethylselenonium. researchgate.net

The following table summarizes the key reactions and enzymes in the formation and degradation of this compound:

Table 1: Key Reactions in this compound Metabolism
Reaction Substrates Enzyme(s) Products
Formation Selenite (SeO₃²⁻), Glutathione (GSH) Non-enzymatic, Thioredoxin Reductase (TXNRD) This compound (GSSeSG), Oxidized Glutathione (GSSG)
Reduction This compound (GSSeSG), NADPH Glutathione Reductase (GR) Glutathioselenol (GSSeH), Glutathione (GSH), NADP⁺
Decomposition Glutathioselenol (GSSeH) Glutaredoxin (Grx), Non-enzymatic Hydrogen Selenide (H₂Se), Glutathione (GSH), Elemental Selenium (Se⁰)

Isotopic Tracing Studies to Elucidate this compound Metabolic Flux

Isotopic tracing studies, using stable or radioactive isotopes of selenium, are powerful tools for elucidating the metabolic fate of selenium compounds, including the flux through the this compound pathway.

In one study, rats were injected with ⁷⁵Se-labeled this compound to trace its incorporation into selenoproteins. nih.govfrontiersin.org These studies demonstrated the rapid metabolism of various selenocompounds, including GSSeSG, to a common intermediate used for selenoprotein synthesis. nih.govfrontiersin.org The results indicated that no single selenocompound was preferentially metabolized for this purpose. nih.govfrontiersin.org

Stable isotope-resolved metabolomics (SIRM) is another advanced technique that can be used to track the metabolic pathways of selenium. For instance, studies using ¹³C-labeled glucose in conjunction with selenite treatment in cancer cell models have provided insights into the metabolic alterations induced by selenium. mdpi.comuky.edu While not directly tracing the selenium atom, this approach can reveal how selenite and its metabolites, such as GSSeSG, impact central carbon metabolism. mdpi.comuky.edu The development of new strategies like isotopologue similarity networking (IsoNet) holds promise for uncovering previously unknown metabolic reactions, including those involving glutathione and potentially its selenium adducts. nih.gov These techniques allow for the quantitation of the contribution of different substrates to various metabolic pools and the directionality of metabolic pathways, which can be applied to understand the flux of selenium through the GSSeSG pathway. sciforum.net

The following table lists the compound names mentioned in the article:

Molecular Mechanisms and Biochemical Roles of Seleno Diglutathione in Cellular Processes

Involvement in Redox Homeostasis and Oxidative Stress Response Mechanisms

Seleno-diglutathione is a pivotal molecule in maintaining cellular redox balance and responding to oxidative stress. It actively participates in glutathione-dependent redox cycles and demonstrates notable reactivity with various reactive oxygen and nitrogen species.

Contribution to Glutathione-Dependent Redox Cycles

This compound is an integral component of glutathione-dependent redox cycles. It is formed when selenite (B80905) reacts with reduced glutathione (B108866) (GSH). frontiersin.orgreactome.org This initial reaction is a crucial step in the metabolic pathway of inorganic selenium. frontiersin.orgmdpi.comoup.com The resulting this compound can then be reduced by the enzyme glutathione reductase (GSR) in an NADPH-dependent reaction. frontiersin.orgreactome.orgresearchgate.net This reduction yields glutathioselenol (GS-SeH) and oxidized glutathione (GSSG). reactome.orgresearchgate.netresearchgate.net

The process can be summarized as follows:

Formation: Selenite (SeO₃²⁻) reacts with four molecules of GSH to produce this compound (GS-Se-SG), one molecule of glutathione disulfide (GSSG), and water. mdpi.com

Reduction: GS-Se-SG is then reduced by glutathione reductase, consuming NADPH, to regenerate GSH and form glutathioselenol (GS-SeH). reactome.orgresearchgate.net

Further Reduction: GS-SeH is further reduced to the key metabolic intermediate, hydrogen selenide (B1212193) (H₂Se). oup.comresearchgate.net

While glutathione reductase can reduce this compound, the reaction is noted to be relatively slow. nih.gov This controlled reduction is essential for maintaining the intracellular pool of reduced glutathione and managing the flow of selenium into its various metabolic fates. frontiersin.org

Reactivity with Reactive Oxygen and Nitrogen Species (ROS/RNS)

This compound exhibits significant reactivity towards reactive oxygen species (ROS) and is implicated in cellular responses to oxidative stress. jst.go.jp Studies have shown that the metabolism of this compound is linked to the generation of superoxide (B77818) anion radicals (O₂•−). jst.go.jpnih.gov The reaction between selenite and glutathione to form this compound and its subsequent breakdown can produce ROS. jst.go.jpnih.gov Specifically, the further reduction of GS-Se-SG can lead to the formation of hydrogen selenide (H₂Se), which can react with cellular thiols to generate superoxide. jst.go.jp This production of ROS contributes to the cytotoxic effects observed for this compound in certain cancer cell lines, leading to oxidative DNA damage, such as the formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG). jst.go.jp The compound's ability to induce oxidative stress underscores its complex role in cellular redox balance, acting as both a product of antioxidant defense pathways and a potential pro-oxidant.

Interplay with Selenoprotein Synthesis and Selenium Metabolism Pathways

This compound is a critical intermediate connecting inorganic selenium metabolism with the synthesis of essential selenoproteins. frontiersin.orgmdpi.comoup.com After its formation from selenite and glutathione, GS-Se-SG enters a reductive pathway that ultimately yields hydrogen selenide (H₂Se). oup.comresearchgate.netijbs.com This reduction is catalyzed by NADPH-dependent reductases, including both glutathione reductase and the thioredoxin system. oup.commdpi.com

Hydrogen selenide is the central, activated form of selenium required for the synthesis of selenophosphate, the immediate selenium donor for selenocysteine (B57510) (Sec) biosynthesis. frontiersin.orgoup.comijbs.com Selenophosphate synthetase 2 (SEPHS2) catalyzes the synthesis of selenophosphate, which is then used to convert seryl-tRNA[Ser]Sec to selenocysteyl-tRNA[Ser]Sec. mdpi.comijbs.com This specialized tRNA delivers the selenocysteine to the ribosome for co-translational incorporation into growing polypeptide chains at UGA codons, forming functional selenoproteins. oup.comcrg.eu Therefore, the formation and subsequent reduction of this compound are indispensable steps for channeling dietary inorganic selenium into the complex machinery of selenoprotein synthesis. mdpi.comresearchgate.net

Modulation of Enzyme Activities and Protein Function

This compound has been shown to directly interact with and modulate the function of key cellular enzymes and processes, notably the thioredoxin system and the machinery of protein synthesis.

Oxidation of Thioredoxin Systems

This compound is a highly effective oxidant of the reduced thioredoxin (Trx) system. nih.gov It can be directly reduced by mammalian thioredoxin reductase (TrxR) in an NADPH-dependent manner, a reaction that does not occur with the E. coli enzyme. nih.govnih.gov The interaction leads to a rapid, non-stoichiometric oxidation of NADPH, particularly in the presence of oxygen, which is indicative of redox cycling involving the formation of the highly reactive selenide (HSe⁻) intermediate. nih.govnih.govplos.org

Furthermore, this compound is an exceptionally efficient oxidant of reduced thioredoxin itself, proving to be kinetically superior to classic thioredoxin substrates like insulin (B600854) disulfides. nih.gov This potent oxidative capacity allows this compound to directly influence the redox state of thioredoxin, a central hub for cellular redox regulation and signaling.

Table 1: Interaction of this compound with Redox Enzyme Systems
Enzyme SystemInteraction with this compound (GS-Se-SG)OutcomeReference
Mammalian Thioredoxin Reductase (TrxR)Serves as a substrate for reduction.Forms selenide (HSe⁻), leading to non-stoichiometric NADPH oxidation. nih.govnih.gov
Reduced Thioredoxin (Trx-(SH)₂)Acts as a powerful oxidant.Efficiently oxidizes Trx-(SH)₂ to its disulfide form (Trx-S₂). nih.gov
Glutathione Reductase (GSR)Serves as a substrate for reduction.Slow, continued oxidation of NADPH to form glutathioselenol (GS-SeH). nih.govreactome.org

Inhibition of Protein Synthesis and Ribonucleotide Reductase

This compound has been identified as a potent inhibitor of crucial cellular processes, including protein synthesis and DNA precursor synthesis. nih.govcapes.gov.br In mammalian cell-free systems, GS-Se-SG effectively inhibits protein synthesis by targeting the elongation factor 2 (EF2), which is responsible for the translocation step of the ribosome along the mRNA. nih.govcapes.gov.brnih.gov This inhibitory action was observed in rat liver cell-free systems and cultured 3T3-f cells, but notably not in E. coli systems, indicating a specific effect on mammalian elongation factor 2. nih.govnih.gov The inhibition of protein synthesis was found to be the primary action, as the incorporation of precursors into RNA or DNA was not affected. nih.govnih.gov

In addition to protein synthesis, this compound effectively inhibits ribonucleotide reductase, the enzyme essential for converting ribonucleotides to deoxyribonucleotides for DNA synthesis. nih.govcapes.gov.brnih.gov The thioredoxin-dependent reduction of cytidine (B196190) diphosphate (B83284) (CDP) to dCDP by ribonucleotide reductase is strongly inhibited by GS-Se-SG. nih.gov This inhibition, along with its effects on protein synthesis, highlights this compound's capacity to disrupt fundamental cellular proliferation pathways.

Table 2: Inhibitory Effects of this compound
Process/Enzyme InhibitedMechanism/TargetCellular SystemReference
Protein SynthesisInhibition of Elongation Factor 2 (EF2)Mammalian (Rat liver, 3T3-f cells) nih.govcapes.gov.brnih.gov
Ribonucleotide ReductaseInhibition of thioredoxin-dependent reduction of CDPIn vitro assay nih.govnih.gov

Effects on Specific Selenoproteins (e.g., Glutathione Peroxidases)

This compound (GS-Se-SG) plays a multifaceted role in the metabolism and function of selenoproteins, which are crucial for antioxidant defense and cellular homeostasis. Selenoproteins contain the amino acid selenocysteine (Sec), and their synthesis depends on a steady supply of selenium. crg.eu GS-Se-SG, an early metabolite formed from the reaction of selenite with glutathione (GSH), serves as a key intermediate in the pathway that provides selenium for this synthesis. nih.govplos.orgresearchgate.net The mammalian thioredoxin reductase (TrxR) enzymes, which are themselves selenoproteins, can reduce GS-Se-SG to generate selenide (H₂Se). nih.govplos.org This selenide is the precursor for selenophosphate, the active selenium donor required for the incorporation of Sec into growing polypeptide chains, thus forming functional selenoproteins like glutathione peroxidases (GPx). crg.eutandfonline.com

However, the influence of GS-Se-SG is complex. While it is a precursor for selenoprotein synthesis, high concentrations of its parent compound, selenite, can lead to an overproduction of GS-Se-SG, which has been shown to have inhibitory effects. nih.gov In one study, treatment with GS-Se-SG was found to reduce the mRNA levels for both phospholipid hydroperoxide glutathione peroxidase and cytosolic glutathione peroxidase. nih.gov This suggests a feedback mechanism where high levels of this selenium metabolite can downregulate the expression of key selenoenzymes. Furthermore, excess selenium can react with GSH to form GS-Se-SG, potentially depleting the glutathione pool and altering the activity of the biological antioxidant defense system, which includes GPx. nih.gov

Interestingly, studies in hepatoma cells have shown that depleting GSH did not affect the total amount of selenoproteins, suggesting that GSH, and by extension the initial formation of GS-Se-SG, may not be the rate-limiting step for selenoprotein biosynthesis under all conditions. nih.govtandfonline.com This indicates that other pathways, possibly involving thioredoxin reductase directly, might also play a central role in processing selenite for selenoprotein synthesis. nih.govtandfonline.com

Participation in Metal Detoxification Mechanisms and Chelation Chemistry

This compound is implicated in the detoxification of heavy metals, a function that leverages the chemical properties of both its glutathione and selenium components. The process of chelation, where molecules bind to metal ions to form stable, less toxic complexes that can be excreted, is a primary mechanism for metal detoxification. nih.gov Glutathione itself is a well-known chelator, and its conjugation with selenium in the form of GS-Se-SG appears to contribute to this protective role. researchgate.net

Research suggests that selenium compounds can counteract the toxicity of heavy metals such as cadmium and mercury. nih.gov The protective mechanism is believed to involve the formation of complexes between selenium and the metal ions. This interaction diverts the metals from binding to critical cellular targets, such as low molecular weight proteins, and instead sequesters them into higher molecular weight, biologically inactive complexes. nih.gov The binding affinity of mercury, for instance, is greater for selenium compounds than for the thiol groups found in many proteins. mdpi.com

Influence on Cellular Signaling Pathways and Gene Expression Regulation

This compound (GS-Se-SG) is a potent modulator of fundamental cellular processes, including apoptosis (programmed cell death) and cell cycle progression. As a primary metabolite of selenite, the overproduction of GS-Se-SG at higher selenite concentrations is linked to growth inhibition and the induction of apoptosis. nih.gov Studies have demonstrated that GS-Se-SG can trigger cell death in a manner distinct from that caused by simple oxidative stress, such as from hydrogen peroxide (H₂O₂). nih.gov For example, GS-Se-SG induces the formation of both high-molecular-weight (560 kb) and low-molecular-weight (50 kb) DNA fragments, a hallmark of apoptosis, whereas H₂O₂ only induces the larger fragments. nih.gov

In HeLa cancer cells, GS-Se-SG at a concentration of 5 µM was shown to induce apoptosis-like cell death. nih.gov This effect was accompanied by a significant increase in intracellular superoxide levels and a major shift in the cellular redox state, evidenced by a fivefold increase in the proportion of oxidized glutathione (GSSG). nih.gov The mechanism appears to involve the efficient glutathionylation of free protein thiols by GS-Se-SG, which represents an early trigger for the cytotoxic effects. nih.gov

Furthermore, selenite exposure, which leads to the formation of GS-Se-SG, has been shown to cause cell cycle arrest. nih.gov In various cell models, selenite treatment resulted in an arrest at the S-phase or G1 phase of the cell cycle. nih.gov This arrest is associated with changes in the expression of key cell cycle regulatory genes.

Table 1: Effects of this compound and its Precursor (Selenite) on Apoptosis and Cell Cycle

CompoundCell LineConcentrationObserved EffectReference
This compound (GS-Se-SG)Mammary (C57)Not specifiedInduces 560 kb and 50 kb DNA fragmentation (apoptosis). nih.gov
This compound (GS-Se-SG)HeLa5.1 µM (IC₅₀)Induces apoptosis-like cell death; increases superoxide. nih.gov
Selenite (precursor to GS-Se-SG)LNCaP (Prostate Cancer)2.5 µmol/LInduces apoptosis (DNA fragmentation and sub-G1 population). aacrjournals.org
Selenite (precursor to GS-Se-SG)GeneralNot specifiedCauses S-phase or G1 phase cell cycle arrest. nih.gov

The cellular effects of this compound (GS-Se-SG) and its metabolic precursor, selenite, are mediated through the regulation of key transcription factors that control gene expression related to stress response, cell cycle, and apoptosis. nih.gov Two such critical transcription factors are p53 and Activator Protein-1 (AP-1).

The tumor suppressor p53 is a master regulator of the cell's response to stress, including DNA damage and oxidative stress. whiterose.ac.ukoup.com Studies have shown that selenite treatment can induce the activation of p53. nih.govaacrjournals.org This activation is linked to the generation of reactive oxygen species (ROS), particularly superoxide, during the metabolism of selenite to GS-Se-SG and subsequently to hydrogen selenide. aacrjournals.org The activated p53 then transcriptionally controls a network of genes involved in apoptosis and cell cycle arrest. whiterose.ac.ukoup.com For example, selenite-induced p53 activation leads to the upregulation of pro-apoptotic genes like Bax and cell cycle inhibitors like p21. nih.govaacrjournals.org The full activity of p53 often depends on collaboration with other transcription factors, such as SP1 and the AP-1 family, which can help regulate the accessibility and function of p53's target DNA sequences. frontiersin.org

AP-1 is another crucial transcription factor that regulates cellular processes like proliferation, apoptosis, and differentiation in response to various stimuli. acs.org It is known to be a key player in mediating cellular responses to stress and is involved in the progression of certain cancers. acs.orgelifesciences.org While direct studies detailing the specific regulation of AP-1 by pure this compound are limited, the oxidative stress and modulation of signaling pathways caused by selenium compounds are known to influence AP-1 activity. nih.gov Selenium treatment has been shown to affect the expression of genes regulated by AP-1, which plays a vital role in the initiative and development of inflammatory disorders and cancer. acs.org

Induction of Apoptosis and Cell Cycle Modulation

Role in Selenium Efflux and Cellular Homeostasis

This compound (GS-Se-SG) plays a critical role in maintaining cellular selenium homeostasis by facilitating its efflux, or removal, from cells. nih.govresearchgate.net While selenium is an essential micronutrient, excess levels are toxic, and cells require mechanisms to excrete it. researchgate.net The formation of GS-Se-SG from selenite and two molecules of glutathione (GSH) is a key step not only in its metabolic activation but also in its detoxification and excretion. tandfonline.comtandfonline.comresearchgate.net

Research using hepatoma cells has demonstrated that glutathione is directly involved in the efflux of low-molecular-weight selenium compounds from the cell, with GS-Se-SG being the presumed conjugate. nih.govresearchgate.net This process appears to be mediated by active transporters. Specifically, studies have implicated ATP-dependent multidrug-resistant proteins (MRPs) as the likely exporters of GS-Se-SG. tandfonline.comresearchgate.net Evidence for this includes the finding that selenite can inhibit the efflux of other known MRP substrates, suggesting competition for the same transporter. tandfonline.comnih.gov In yeast, a similar mechanism has been observed where the transporter Ycf1p mediates the vacuolar uptake of GS-Se-SG, which contributes to selenite toxicity in that model system. microbialcell.comnih.gov

Interactions of Seleno Diglutathione with Other Biomolecules

Binding and Interaction with Proteins and Enzymes (e.g., Glutathione (B108866) Reductase, Thioredoxin Reductase)

Seleno-diglutathione serves as a substrate for several key enzymes involved in cellular redox homeostasis.

Glutathione Reductase (GR): Rat liver glutathione reductase can reduce this compound, leading to a slow but continuous oxidation of NADPH. nih.gov This reaction is significantly slower compared to the reduction of its disulfide counterpart, glutathione disulfide (GSSG). frontiersin.org The reduction of this compound by GR is thought to produce glutathioselenol (GSSeH) and a molecule of GSH. mdpi.com

Thioredoxin Reductase (TrxR): Mammalian thioredoxin reductase is a selenoenzyme that efficiently reduces this compound. nih.govresearchgate.net This reaction is notably faster than with glutathione reductase and is oxygen-dependent, leading to a non-stoichiometric oxidation of NADPH. nih.gov In anaerobic conditions, the reaction results in the oxidation of a stoichiometric amount of NADPH, but the introduction of oxygen initiates continuous NADPH oxidation. nih.gov This suggests that a reduced selenium intermediate, likely hydrogen selenide (B1212193) (HSe-), is formed and then redox cycles with oxygen. nih.gov In contrast, thioredoxin reductase from E. coli does not use this compound as a substrate. nih.gov The interaction with mammalian TrxR is significant as it links selenium metabolism to the thioredoxin system, a major cellular antioxidant pathway. researchgate.netplos.org

Other Proteins: this compound has been shown to bind to several other proteins, potentially acting as a selenium delivery molecule. These include:

Rhodanese: This sulfurtransferase can bind selenium from this compound, although the selenium is tightly bound and not readily available as a substrate for selenophosphate synthetase. pnas.org

3-Mercaptopyruvate Sulfurtransferase (3-MST) and Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH): Both of these proteins can also bind selenium from this compound. pnas.orgresearcher.life The selenium bound to 3-MST and GAPDH is more easily released and more available for selenophosphate synthesis compared to rhodanese-bound selenium. pnas.org

Elongation Factor 2 (EF-2): this compound has been found to inhibit protein synthesis in mammalian cell-free systems by targeting elongation factor 2. nih.govnih.gov However, it does not affect the corresponding elongation factor G in E. coli. nih.govnih.gov

Table 1: Interaction of this compound with Various Enzymes

Enzyme Organism/Tissue Observation Reference
Glutathione Reductase Rat Liver Slow, continued oxidation of NADPH. nih.gov
Thioredoxin Reductase Calf Thymus Fast initial reaction, followed by large and continued oxidation of NADPH (oxygen-dependent). nih.gov
Thioredoxin Reductase E. coli Not a substrate. nih.gov
Ribonucleotide Reductase E. coli Effectively inhibited by GSSeSG in the presence of the thioredoxin system. nih.govresearchgate.net
Selenophosphate Synthetase Utilizes selenium released from GSSeSG-protein complexes. pnas.org

Formation of Mixed Selenodisulfides and Selenotrisulfides

The reaction of selenite (B80905) with thiols is a fundamental step in its metabolism, leading to the formation of selenotrisulfides. jst.go.jp When selenite reacts with glutathione (GSH) under physiological conditions, this compound (GSSeSG), a selenotrisulfide, is formed. pnas.orgjst.go.jp

The formation of GSSeSG is a key initial reaction. nih.gov This compound can then participate in further reactions. In cells depleted of glutathione, selenite has been shown to react with other thiols like cysteine to form selenodicysteine (B1681615) and mixed selenotrisulfides of cysteine and glutathione. nih.gov This indicates that the availability of intracellular thiols dictates the specific selenotrisulfide species formed. nih.gov The formation of these mixed selenodisulfides and selenotrisulfides is a critical part of the metabolic pathway that converts inorganic selenium into bioactive forms. pnas.org

Studies have also described the synthesis of intramolecular selenotrisulfide derivatives of lipoic acid and lipoamide, which are formed by reacting the reduced forms of these molecules with selenite under acidic conditions. pnas.org

Interactions with Small Molecule Metabolites and Cofactors (e.g., NADPH, S-adenosylmethionine)

This compound's metabolism and function are intricately linked with several small molecule metabolites and cofactors.

NADPH: Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) is a crucial cofactor in the enzymatic reduction of this compound. Both glutathione reductase and thioredoxin reductase utilize NADPH as the ultimate electron donor to reduce GSSeSG. nih.govfrontiersin.org The reaction of this compound with NADPH and a hydrogen ion, catalyzed by enzymes, results in the release of NADP+, glutathione, and glutathioselenol. pathbank.org The continuous, non-stoichiometric oxidation of NADPH in the presence of mammalian TrxR and oxygen highlights a catalytic cycle where reduced selenium species are reoxidized, generating reactive oxygen species. nih.govresearchgate.net

S-adenosylmethionine (SAM): S-adenosylmethionine, the primary methyl group donor in cells, plays a role in the further metabolism of selenium species derived from this compound. semanticscholar.org this compound is metabolized to selenide (HSe⁻). plos.org Research has shown that selenide can spontaneously react with SAM to form methylselenol. plos.orgnih.gov This methylated selenium metabolite is a superior substrate for both the thioredoxin and glutaredoxin systems, increasing the rate of non-stoichiometric redox cycling. plos.orgnih.gov The presence of SAM has been demonstrated to increase the cytotoxicity of selenite and this compound, suggesting the formation of the highly reactive methylselenol is a key step. nih.govki.se

Table 2: Key Small Molecule Interactions with this compound and its Metabolites

Interacting Molecule Enzyme System Role/Observation Reference
NADPH Glutathione Reductase, Thioredoxin Reductase Electron donor for the reduction of GSSeSG. nih.govfrontiersin.orgresearchgate.net
S-adenosylmethionine (SAM) Spontaneous reaction Reacts with selenide (a metabolite of GSSeSG) to form methylselenol. plos.orgsemanticscholar.orgnih.gov

Complexation with Metal Ions and Metalloproteins

Selenium compounds, including metabolites derived from this compound, are known to interact with metal ions. The selenohydryl group (RSeH), which can be formed from the reduction of GSSeSG, exists predominantly in its anionic form (RSe-) at physiological pH. researchgate.net This nucleophilic selenolate anion can readily bind to metal ions. researchgate.net

For instance, after exposure to selenite and arsenite, the seleno-bis(S-glutathionyl) arsinium ion has been identified in the bile of rabbits. pnas.org This demonstrates the in vivo formation of complexes involving selenium, glutathione, and a metalloid. Similarly, interactions with other heavy metals like mercury can lead to the formation of glutathione-coated mercuric selenide complexes. researchgate.net These interactions are significant as they can influence the toxicity and detoxification of both selenium and the respective metal ions.

Furthermore, this compound has been shown to interact with the S-protein of the SARS-CoV-2 virus, exhibiting strong electrophilic properties and turning the S-protein into an electron sink in the presence of ACE2. chemrxiv.org While the precise nature of the complexation is not fully elucidated in this context, it points to the potential for this compound to interact with metalloproteins or influence metal-dependent protein-protein interactions.

Regulation of Seleno Diglutathione Levels and Cellular Homeostasis

Enzymatic Regulation of Seleno-diglutathione Formation and Breakdown

The formation and degradation of this compound are governed by both non-enzymatic and enzymatic processes, with specific enzymes playing a pivotal role in its metabolic fate.

The initial formation of this compound occurs through a non-enzymatic reaction between selenite (B80905) (SeO₃²⁻) and two molecules of reduced glutathione (B108866) (GSH). preprints.orgresearchgate.net This spontaneous reaction forms the unstable intermediate, GS-Se-SG, and oxidized glutathione (GSSG). researchgate.net

Once formed, the breakdown of this compound is primarily an enzymatic process catalyzed by several key reductase enzymes. These enzymes are crucial for reducing the selenium atom from its +2 oxidation state in GS-Se-SG to the -2 state in hydrogen selenide (B1212193) (H₂Se), a key precursor for selenoprotein synthesis. preprints.orgmdpi.com

Thioredoxin Reductase (TR): Mammalian thioredoxin reductase is another key enzyme capable of reducing this compound. nih.govnih.gov This reaction, which is dependent on oxygen, also utilizes NADPH and results in the rapid formation of selenide. nih.govnih.gov Interestingly, the bacterial thioredoxin reductase from E. coli is not capable of using this compound as a substrate. nih.govnih.gov The mammalian enzyme can reduce GS-Se-SG both directly and via the thioredoxin (Trx) system. nih.gov

Glutathione Reductase-Like Metalloid Reductase (GRLMR): Research has identified a specific metalloid reductase in Pseudomonas moravenis stanleyae that exhibits a remarkable substrate specificity for this compound. chemrxiv.org This enzyme, GRLMR, is responsible for selenite tolerance in the bacterium by efficiently reducing GS-Se-SG to generate elemental selenium (Se(0)) nanoparticles. chemrxiv.org

The following table summarizes the key enzymes involved in the metabolic processing of this compound.

EnzymeSource/TypeSubstrateProduct(s)Kinetic Parameter (K_m)
Glutathione Reductase (GR) Mammalian, YeastThis compound (GS-Se-SG)Glutathione selenopersulfide (GSSeH)Not specified
Thioredoxin Reductase (TR) MammalianThis compound (GS-Se-SG)Selenide (HSe⁻)Not specified
Glutathione Reductase-Like Metalloid Reductase (GRLMR) Pseudomonas moravenis stanleyaeThis compound (GS-Se-SG)Elemental Selenium (Se⁰)336 µM

This table is based on data from sources preprints.orgjrmds.innih.govnih.govchemrxiv.org.

Factors Influencing Intracellular this compound Concentrations

The concentration of this compound within a cell is dynamic and influenced by several interconnected factors, primarily related to the cell's redox state and the availability of its precursors and processing enzymes.

Cellular Redox Environment: The general redox state of the cell, maintained by systems like glutathione and thioredoxin, dictates the pace of both formation and reduction of GS-Se-SG. spandidos-publications.com Excessive selenium intake can shift the cellular environment towards a more oxidizing state by consuming reducing equivalents like GSH and NADPH, thereby affecting the entire metabolic cascade. spandidos-publications.com

Presence of Other Thiols: The concentration of other low-molecular-weight thiols, such as cysteine, can also influence selenium metabolism. researchgate.netmdpi.com Studies have shown that the presence of extracellular thiols can decrease the cellular uptake of this compound itself, while simultaneously increasing the uptake of its precursor, selenite. researchgate.net

The interplay of these factors is summarized in the table below.

Influencing FactorEffect on this compound (GS-Se-SG) Levels
High Intracellular GSH Promotes formation from selenite and subsequent reduction. preprints.orgresearchgate.net
Low Intracellular GSH Limits formation from selenite. microbialcell.com
High GSH/GSSG Ratio Favors the enzymatic reduction of GS-Se-SG by GR and TR. nih.gov
Oxidative Stress Can deplete GSH, potentially lowering GS-Se-SG formation. nih.govspandidos-publications.com
Extracellular Thiols (e.g., Cysteine) May decrease direct uptake of GS-Se-SG while increasing selenite uptake. researchgate.net

This table is based on data from sources preprints.orgnih.govnih.govmicrobialcell.comresearchgate.netspandidos-publications.comresearchgate.net.

Transport Mechanisms of this compound Across Cellular Membranes

The movement of this compound across cellular and subcellular membranes is a key aspect of its homeostasis, influencing its distribution, detoxification, and metabolic channeling. researchgate.net Transport can occur through direct mechanisms involving specific membrane proteins or indirect mechanisms where GS-Se-SG is first metabolized extracellularly.

ATP-Binding Cassette (ABC) Transporters: There is strong evidence implicating ABC transporters, specifically multidrug resistance-associated proteins (MRPs), in the efflux of glutathione conjugates from cells. researchgate.netnih.govontosight.ai Research suggests that this compound is likely a substrate for these active transporters. researchgate.net Studies have shown that selenite can inhibit the MRP-mediated efflux of other glutathione conjugates, implying that GS-Se-SG competes for the same transport system to be exported from the cell. researchgate.net In yeast, a specific ABC transporter known as Ycf1 has been shown to transport GS-Se-SG into the vacuole for sequestration, which is a mechanism to manage its potential toxicity. microbialcell.com

Indirect Transport via Extracellular Metabolism: An alternative mechanism for selenium import involves the extracellular processing of this compound. researchgate.net In this proposed pathway, GS-Se-SG is first acted upon at the cell surface by the ectoenzyme gamma-glutamyl transpeptidase (GGT). researchgate.net GGT cleaves the glutamyl moieties, leading to the formation of selenodicysteine (B1681615). This new compound is then thought to be imported into the cell via the cystine/glutamate antiporter, known as system xc⁻. researchgate.net This mechanism highlights how extracellular enzymes can facilitate the uptake of selenium derived from this compound.

Anion Transport Systems: The transport of selenite and its thiol derivatives in some cell types, like those from rainbow trout, is sensitive to the anion transport inhibitor DIDS, suggesting the involvement of general anion transport systems. nih.gov It is plausible that these systems could also play a role in the transport of this compound.

The proposed mechanisms for this compound transport are outlined in the following table.

Transporter/SystemOrganism/Cell TypeProposed Mechanism
Multidrug Resistance-Associated Proteins (MRPs) Mammalian cellsActive efflux of GS-Se-SG out of the cell. researchgate.net
Ycf1 (ABC Transporter) Yeast (Saccharomyces cerevisiae)Active transport of GS-Se-SG into the vacuole for sequestration. microbialcell.com
GGT and System xc⁻ Mammalian cancer cellsExtracellular breakdown of GS-Se-SG to selenodicysteine by GGT, followed by import via the system xc⁻ antiporter. researchgate.net
Anion Transport Systems Rainbow trout enterocytes and hepatocytesGeneral anion transport, potentially including GS-Se-SG or its derivatives. nih.gov

This table is based on data from sources microbialcell.comresearchgate.netresearchgate.netnih.gov.

Computational and Theoretical Investigations of Seleno Diglutathione Chemistry and Biology

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for investigating the intrinsic electronic properties of seleno-diglutathione and predicting its reactivity. semanticscholar.orgoup.comresearchgate.net These methods allow for the calculation of various molecular descriptors that govern chemical interactions.

One study employed DFT with the B3LYP method to analyze the potential role of this compound and other compounds as therapeutic agents against SARS-CoV-2. semanticscholar.orgekb.eg The calculations focused on the interactions between these molecules and peptide sequences of the virus's S-protein and the human ACE2 enzyme. semanticscholar.org By computing the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), key reactivity indices such as electrophilicity and nucleophilicity were determined. semanticscholar.org

The results indicated that this compound possesses a strong electrophilic character, suggesting it can act as an effective electron sink. semanticscholar.orgekb.eg This property is crucial as it influences how the molecule interacts with biological targets. The study predicted that this compound interacts with the S protein, potentially shielding the ACE2 enzyme from viral engagement. ekb.eg The binding energies (BE) of the adducts formed between the ligand (this compound), ACE2, and the S-protein were calculated to quantify the stability of these complexes. semanticscholar.org

Table 1: Calculated Electronic Properties and Binding Energies for this compound and Related Moieties Data sourced from a computational investigation on potential SARS-CoV-2 interacting molecules. semanticscholar.org

Molecule/ComplexElectrophilicity Index (ω, eV)Nucleophilicity Index (N, eV)Binding Energy (BE, kcal/mol)
This compound4.271.85-
S-protein1.803.06-
ACE21.972.16-
ACE2 + S-protein---10.70
This compound + ACE2 + S-protein---28.78

These quantum chemical findings provide a theoretical foundation for understanding the reactivity of this compound, suggesting that its electronic structure makes it a potent modulator of biomolecular interactions. semanticscholar.org

Molecular Dynamics Simulations of Interactions with Biomolecules

Molecular dynamics (MD) simulations offer a way to study the physical movements and conformational changes of molecules over time, providing a dynamic picture of how this compound interacts with complex biological systems like proteins. nih.govresearchgate.net While extensive MD simulation studies focused solely on this compound are not widely published, existing computational research points to its significant role in selenium metabolism, necessitating its interaction with various enzymes.

For instance, in silico analyses have been conducted to understand selenium detoxification pathways. nih.gov One study used MD simulations to investigate the binding of selenium compounds to the active centers of methyltransferase enzymes like INMT. nih.gov Although the primary substrate in that specific simulation was dimethylselenide, the study acknowledges that this compound is a key intermediate in the broader metabolic pathway leading to methylated selenium forms. nih.gov Such simulations are crucial for identifying the specific amino acid residues involved in substrate binding and for understanding the structural basis of enzyme specificity. nih.gov

Computational Modeling of Metabolic Pathways and Enzyme Kinetics

Computational models are vital for simulating the complex network of reactions involved in the metabolism of selenium compounds. semanticscholar.org this compound is a central intermediate in the metabolism of inorganic selenite (B80905). rsc.orglsu.eduresearchgate.netakjournals.com The pathway begins with the non-enzymatic reaction of selenite (SeO₃²⁻) with reduced glutathione (B108866) (GSH), which forms this compound (GS-Se-SG). lsu.edumdpi.com

This initial step is followed by enzyme-catalyzed reductions. Computational modeling helps to simulate the kinetics of these enzymatic reactions. semanticscholar.orgresearchgate.net The enzymes glutathione reductase (GR) and thioredoxin reductase (TrxR) are known to reduce GS-Se-SG, using NADPH as a source of electrons. mdpi.comiwaponline.com This reduction cascade ultimately produces hydrogen selenide (B1212193) (H₂Se), a key metabolite for the synthesis of selenoproteins. mdpi.commdpi.com

Table 2: Key Enzymes in the this compound Metabolic Pathway This table outlines the enzymes computationally and experimentally identified as acting upon this compound.

EnzymeRole in PathwayComputational ContextReference
Glutathione Reductase (GR)Reduces GS-Se-SG to generate selenide (HSe⁻).Metabolic pathway models show this as a key reduction step. lsu.eduiwaponline.com
Thioredoxin Reductase (TrxR)Reduces GS-Se-SG, often in conjunction with thioredoxin.Kinetic studies show GS-Se-SG is a substrate for mammalian TrxR. iwaponline.com
Glutathione Reductase-Like Metalloid Reductase (GRLMR)Reduces GS-Se-SG to form zerovalent selenium nanoparticles (SeNPs).In silico knockout simulations on genome-scale models have been performed. researchgate.netnih.gov

More advanced computational approaches, such as in silico knockout simulations using genome-scale models, have been applied to organisms like Escherichia coli. researchgate.net These simulations can predict the effect of removing specific genes (and thus enzymes) on metabolic flux and the production of certain compounds. Studies on enzymes like the Glutathione Reductase-Like Metalloid Reductase (GRLMR) have used these techniques to understand how the enzyme's reduction of GS-Se-SG contributes to the formation of selenium nanoparticles. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Prediction through In Silico Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to link the chemical structure of a compound to its biological activity. dadabhoy.edu.pkresearchgate.net For organoselenium compounds, including the metabolic products of this compound, these in silico approaches are valuable for predicting therapeutic potential or toxicity. sci-hub.seepa.gov

While specific, detailed QSAR studies on this compound itself are not prominent in the literature, its role as a precursor to biologically active selenium species is well-established. rsc.org The metabolism of this compound leads to intermediates like glutathione-selenol (GSSeH) and ultimately hydrogen selenide. rsc.org These metabolites, particularly various methylselenol species, are thought to be responsible for the anti-carcinogenic effects observed with selenium supplementation. researchgate.netresearchgate.netresearchgate.net The anticancer activity is attributed to mechanisms such as the inhibition of cell proliferation and the induction of apoptosis. researchgate.netresearchgate.net

The physicochemical properties of this compound influence its absorption and subsequent metabolism, which is a key consideration in SAR. researchgate.net For instance, lipophilicity is a critical descriptor in QSAR models as it governs how a molecule is transported and interacts with biological membranes and proteins. researchgate.net The formation of this compound from selenite alters the properties of the selenium species, which can affect its absorption and bioavailability. researchgate.net Therefore, in silico predictions of properties like lipophilicity, combined with an understanding of the metabolic transformations of this compound, are essential for building predictive SAR models for selenium compounds.

Advanced Research Models and Methodologies for Studying Seleno Diglutathione Biology

In Vitro Cellular Models (e.g., specific cell lines, primary cell cultures)

In vitro cellular models are fundamental for investigating the specific molecular mechanisms of seleno-diglutathione. Researchers utilize a variety of immortalized cancer cell lines and primary cell cultures to study its cytotoxic, apoptotic, and metabolic functions in a controlled environment.

Studies have employed numerous cell lines to probe the effects of this compound. For instance, HeLa cervical carcinoma cells have been used to show that this compound induces apoptosis-like cell death, a mechanism distinct from that of its precursor, selenite (B80905), which causes necroptosis-like death in the same cell line. nih.gov This research highlights that this compound efficiently glutathionylates free protein thiols, pointing to a specific mode of action. nih.gov In human lymphoma cell lines (such as CRL, DHL4, SUD4, and DoHH2), this compound demonstrated both cytostatic and cytotoxic effects, inducing apoptosis associated with the cleavage of PARP and caspases 8 and 9. ashpublications.orgnih.gov The cytotoxicity in some of these lines was linked to a significant increase in reactive oxygen species (ROS). ashpublications.orgnih.gov

The choice of cell line and even the culture medium can significantly influence experimental outcomes. For example, the sensitivity of A549 lung cancer and HepG2 hepatocellular carcinoma cells to selenium compounds can vary depending on the culture medium used (e.g., RPMI, F12, DMEM, MEM), which affects factors like cellular thiol levels. mdpi.com Similarly, human MCF-7 breast carcinoma cells, which have negligible glutathione (B108866) peroxidase 1 (GPx-1) activity, serve as a useful model for studying the effects of selenium compounds by transfecting them with specific GPx-1 expression constructs. aacrjournals.org

Primary cell cultures, derived directly from tissues, offer a model that more closely represents the in vivo state. Research using primary cultures of human oral squamous carcinoma cells (SCCs) and normal human oral mucosa cells (NOMCs) revealed that SCCs are significantly more sensitive to apoptosis induction by this compound than their normal counterparts. aacrjournals.org Likewise, a primary lymphoma culture system has been used to confirm the concentration-dependent cytotoxic activity of this compound. ashpublications.orgnih.gov

Table 1: Examples of In Vitro Cellular Models in this compound Research

Model Type Specific Model Research Focus Key Findings Citations
Cancer Cell Line HeLa (Cervical Carcinoma) Mechanism of cell death SDG induces apoptosis-like cell death via protein glutathionylation, distinct from selenite-induced necroptosis. nih.govcore.ac.uk
Cancer Cell Line Lymphoma Panel (CRL, DHL4, SUD4, DoHH2) Cytotoxicity, Apoptosis SDG shows cytostatic and cytotoxic effects; induces caspase-mediated apoptosis. ashpublications.orgnih.gov
Cancer Cell Line Hepa 1-6 (Hepatoma) Selenium metabolism and efflux Glutathione is involved in the efflux of selenium from cells, likely through the formation and transport of SDG. researchgate.net
Cancer Cell Line H157 (Lung Cancer) Cellular uptake The toxicity of SDG is inhibited by blocking the xc⁻ cystine transporter, suggesting its uptake is dependent on a reduced extracellular environment. pnas.org
Cancer Cell Line MCF-7 (Breast Cancer) Interaction with selenoproteins Used as a null-background to study the specific effects of transfected GPx-1 alleles on selenium metabolism. aacrjournals.org
Cancer Cell Line CMT lines (Canine Mammary Tumor) Comparative toxicity SDG was the most effective form of selenium examined for inhibiting tumor cell growth compared to selenite, selenocystine (B224153), and selenomethionine. aacrjournals.org
Primary Cell Culture Human Oral Squamous Carcinoma (SCC) Cancer-specific apoptosis SCCs are significantly more sensitive to SDG-induced apoptosis than normal oral cells. aacrjournals.org
Primary Cell Culture Primary Lymphoma Cultures Cytotoxicity SDG reduces cell viability in a concentration-dependent manner. ashpublications.orgnih.gov

Genetically Engineered Model Organisms for Mechanistic Studies

While specific genetically engineered organisms for studying this compound exclusively are not common, models developed to investigate broader selenium metabolism and selenoprotein function are invaluable. These models allow for mechanistic studies in a complex, whole-organism context that is impossible to replicate in vitro.

Mouse models have been crucial. For example, transgenic mice with impaired selenocysteine (B57510) tRNA function (i6A⁻ mice) exhibit reduced expression of certain selenoproteins. aacrjournals.orgscispace.com These animals provide a unique system to study the effects of selenium compounds independent of selenoprotein synthesis, helping to distinguish the direct roles of metabolites like this compound from the functions of fully formed selenoenzymes. aacrjournals.org Studies using these models have provided evidence for the role of selenoproteins in preventing the progression of prostate cancer. aacrjournals.org Knockout mouse models targeting specific selenoproteins, such as glutathione peroxidase (GPx) or thioredoxin reductase (TrxR), are also critical. crg.eumdpi.comnih.gov Since this compound is a substrate for thioredoxin reductase, these models help elucidate its place within the broader cellular redox network. crg.eu For example, global knockouts of genes for GPx4, TrxR1, and TrxR2 are embryonically lethal, demonstrating the essential nature of these selenoenzymes for which this compound is a metabolic precursor. crg.eunih.gov

The yeast Saccharomyces cerevisiae serves as a powerful and genetically tractable eukaryotic model for studying the fundamental mechanisms of selenium toxicity and metabolism. microbialcell.com Studies in yeast have shown that the vacuolar transporter Ycf1, an ABC transporter, is involved in the transport of this compound. microbialcell.com Deletion mutants, such as ycf1Δ, are resistant to selenite, indicating a complex role for this transporter in selenium compound detoxification and distribution. microbialcell.com This model system allows for genome-wide screens to identify genes and pathways, such as those involved in DNA damage repair and oxidative stress response, that are critical for tolerance to selenium compounds. microbialcell.com

Table 2: Genetically Engineered Models Relevant to this compound Biology

Organism Model Type Relevance to this compound Research Key Insights Citations
Mouse i6A⁻ Transgenic (mutant selenocysteine tRNA) Allows for the study of selenium metabolites' effects in a system with reduced selenoprotein synthesis. Helps differentiate the biological activities of low-molecular-weight selenium species from those of selenoenzymes in processes like cancer development. aacrjournals.orgscispace.com
Mouse Selenoprotein P (SELENOP) Knockout Investigates the selenium transport pathway where SDG is an intermediate. Demonstrates the essential role of selenium delivery for neurological function and fertility, a pathway fueled by metabolites like SDG. crg.eumdpi.com
Mouse Gpx4, TrxR1, TrxR2 Knockout Elucidates the roles of essential selenoenzymes that metabolize or are formed from selenium precursors like SDG. Systemic ablation leads to embryonic lethality, highlighting the critical importance of the overall selenium metabolic pathway. crg.eumdpi.comnih.gov
Yeast (S. cerevisiae) ycf1Δ Deletion Mutant Studies the transport and detoxification of this compound. The Ycf1 transporter internalizes this compound into the vacuole, impacting selenite toxicity and the intracellular redox state. microbialcell.com

Omics Technologies for Comprehensive Analysis (e.g., Metabolomics, Proteomics, RNA sequencing)

Omics technologies provide a global, unbiased view of the molecular changes induced by this compound, offering a comprehensive analysis of its biological impact.

Metabolomics is used to identify and quantify small-molecule metabolites, making it ideal for tracking the fate of selenium compounds within a cell. Untargeted metabolomics studies have confirmed that this compound is a primary metabolite formed when cells or organisms are exposed to selenite. doi.orgumaryland.edu Analytical techniques such as high-performance liquid chromatography coupled with inductively coupled plasma mass spectrometry (HPLC-ICP-MS) are used to separate and detect specific selenium-containing molecules, confirming the intracellular production of various low-valence selenium species derived from this compound. oup.com These approaches have been critical in establishing the metabolic pathway where selenite is first reduced by glutathione to form this compound. doi.orgoup.com

Proteomics and related techniques investigate changes in the proteome. In the context of this compound, this often involves targeted analysis of specific proteins using methods like Western blotting. For example, studies have measured the cleavage of poly-ADP ribose polymerase (PARP) and specific caspases to confirm that this compound induces apoptosis. ashpublications.org Furthermore, the impact on the expression levels of key redox enzymes like glutathione peroxidase and thioredoxin reductase has been assessed. aacrjournals.org A key finding from proteomics-related research is that this compound can cause widespread protein glutathionylation, a post-translational modification where glutathione is added to cysteine residues on proteins, which is believed to be a major mechanism of its action. nih.gov

RNA sequencing (Transcriptomics) analyzes the complete set of RNA transcripts in a cell, revealing how this compound or its precursors affect gene expression. Transcriptome analysis of S. cerevisiae treated with selenite revealed the induction of genes involved in the oxidative stress response, including those coding for thioredoxin reductase and glutathione reductase. microbialcell.com These findings provide a broad picture of the cellular stress response network that is activated to cope with the metabolic processing of selenium and the generation of reactive species like this compound.

Table 3: Application of Omics Technologies in this compound Studies

Omics Technology Model/System Application Insights Gained Citations
Metabolomics Rat Cardiac Tissue / Cell Culture Identification of selenium metabolites. Confirmed that this compound is formed from selenite and glutathione under physiological conditions. doi.orgresearchgate.net
Metabolomics (HPLC-ICP-MS) MDCK Cells Quantification of selenium species. Verified the intracellular production of low-valence selenium compounds following the reduction of selenite and formation of SDG. oup.com
Proteomics (Western Blot) Lymphoma Cell Lines Analysis of apoptosis-related proteins. Showed that SDG treatment leads to cleavage of PARP and caspases, confirming an apoptotic cell death pathway. ashpublications.org
Proteomics (General) HeLa Cells Detection of protein glutathionylation. Revealed that SDG is a potent inducer of protein glutathionylation, a key part of its cytotoxic mechanism. nih.gov
Transcriptomics (cDNA Array) Rat Liver / S. cerevisiae Global gene expression profiling in response to selenium status. Identified the upregulation of genes involved in oxidative stress response and detoxification upon exposure to selenite, the precursor of SDG. microbialcell.com

Advanced Microscopy Techniques for Localization and Dynamics

Advanced microscopy techniques are indispensable for visualizing the subcellular localization and dynamic processes related to this compound. These methods provide spatial and temporal information that complements the biochemical and omics data.

Confocal fluorescence microscopy is widely used to observe the effects of selenium compounds on cellular morphology and to track fluorescently labeled molecules. It has been employed to visualize apoptosis, characterize changes in mitochondrial membrane potential, and detect the generation of reactive oxygen species using specific fluorescent probes in cells treated with selenium compounds. thno.orgmdpi.com For example, in HepG2 cells, confocal microscopy using an H₂Se-specific probe has imaged the production of hydrogen selenide (B1212193), a downstream metabolite of this compound, under hypoxic conditions. thno.org

A groundbreaking application involves the use of cloneable selenium nanoparticles (cSeNPs) as multi-modal imaging contrast agents. chemrxiv.orgchemrxiv.orgresearchgate.net In this technique, a genetically engineered NADPH-dependent enzyme reduces this compound to form elemental selenium precipitates. chemrxiv.orgresearchgate.net These nanoparticles, regulated to a size of about 5 nm, can be fused to a protein of interest. chemrxiv.orgchemrxiv.org This allows the target protein to be visualized across different imaging platforms:

Fluorescence Microscopy: The selenium nanoparticles can react with metal ions like zinc to form fluorescent metal-selenides (e.g., cZnSeNPs), enabling optical imaging. chemrxiv.orgresearchgate.net

Electron Microscopy (EM) and X-ray Computed Tomography (CT): Due to the high electron density of selenium, the cSeNPs provide strong contrast for EM and X-ray-based imaging, allowing for high-resolution localization of the tagged protein. chemrxiv.orgchemrxiv.org

This multi-modal approach facilitates correlative light and electron microscopy (CLEM), bridging the gap between dynamic live-cell imaging and high-resolution structural analysis. chemrxiv.org Other advanced techniques like X-ray fluorescence microscopy (XFM) have been used to map the subcellular distribution of selenium within cells treated with various selenium compounds, linking the element's localization to its chemical form and biological activity. osti.gov

Table 4: Advanced Microscopy in this compound-Related Research

Microscopy Technique Application Principle / Method Insights Citations
Confocal Fluorescence Microscopy Visualizing cell death and ROS Use of fluorescent probes (e.g., for H₂Se, ROS) and stains (e.g., for apoptosis) in selenium-treated cells. Enabled real-time imaging of hydrogen selenide production (a downstream metabolite of SDG) and confirmed apoptotic morphology. thno.orgmdpi.comgoogle.com
Multi-Modal Imaging (Fluorescence, EM, X-ray) Protein localization and tracking A genetically encoded enzyme reduces SDG to form selenium nanoparticles (cSeNPs) fused to a protein of interest. Provides a versatile contrast agent to locate specific proteins across imaging modalities from live-cell dynamics to ultrastructure. chemrxiv.orgchemrxiv.orgresearchgate.netresearchgate.net
X-ray Fluorescence Microscopy (XFM) Mapping elemental distribution Detects X-rays emitted from a sample to map the location of specific elements like selenium. Used to determine the subcellular distribution of selenium in cells treated with various seleno-compounds. osti.gov
Super-Resolution Microscopy (e.g., STED, PALM/STORM) High-resolution imaging Overcomes the diffraction limit of light to visualize subcellular structures with nanoscale precision. Offers the potential to visualize the precise localization of SDG-metabolizing enzymes or SDG-induced structural changes at resolutions beyond conventional microscopy. nih.govbiocompare.com

Future Research Directions and Emerging Areas in Seleno Diglutathione Science

Elucidation of Novel Biological Functions and Signaling Roles

Future investigations are expected to move beyond the established role of seleno-diglutathione as a mere intermediate in selenium metabolism and detoxification. Research is increasingly focused on its capacity as a signaling molecule, capable of modulating various cellular pathways.

One key area of exploration is its role in redox signaling. This compound is a highly efficient oxidant of reduced thioredoxin and a substrate for mammalian thioredoxin reductase. nih.govumaryland.eduasm.org This interaction with the thioredoxin and glutaredoxin systems is crucial for maintaining cellular redox balance and influences processes like DNA synthesis and protein folding. mdpi.com Emerging evidence suggests that this compound can induce post-translational modifications of proteins, such as glutathionylation, which can alter protein function and signaling cascades. ki.se

Furthermore, its ability to induce apoptosis (programmed cell death) through mechanisms distinct from general oxidative stress caused by hydrogen peroxide highlights its specific signaling functions. nih.govumaryland.eduoup.com Studies have shown that this compound can induce the p53 tumor suppressor protein, suggesting a role in DNA damage response pathways. umaryland.eduoup.comjicrcr.com Recent findings also point towards its potential antimicrobial properties, opening a new avenue for research beyond its functions in mammalian cells. vulcanchem.com

Development of Advanced Probes and Imaging Agents for this compound

A significant hurdle in studying the precise roles of this compound is the lack of specific tools for its detection and visualization within a cellular context. The development of advanced probes and imaging agents is, therefore, a critical area for future research.

A promising approach involves the creation of cloneable selenium nanoparticles (cSeNPs) which can serve as multi-modal bio-imaging contrast agents. chemrxiv.orgresearchgate.net This technology utilizes an NADPH-dependent enzyme that reduces this compound to form selenium nanoparticles. chemrxiv.orgresearchgate.net These nanoparticles can be genetically fused to a protein of interest, allowing for its visualization across different imaging modalities, including electron microscopy, fluorescence microscopy, and X-ray computed tomography. chemrxiv.orgresearchgate.net

Future research will likely focus on refining these technologies to improve sensitivity and specificity. The development of fluorescent probes that can specifically react with this compound or its unique chemical bonds will be instrumental in tracking its subcellular localization and dynamic changes in real-time. Such tools would be invaluable for understanding its role in complex biological processes.

Integration with Systems Biology Approaches for Holistic Understanding

To fully comprehend the multifaceted roles of this compound, an integrated systems biology approach is essential. This involves combining experimental data with computational modeling to understand how this compound interacts with various cellular networks.

Its metabolism is intricately linked to the glutathione (B108866) and thioredoxin systems, which are central hubs in cellular redox regulation. nih.govki.sejst.go.jp Understanding the kinetics and dynamics of these interactions is crucial. Systems biology can help model the flow of selenium through these pathways and predict how perturbations, such as disease states or exposure to toxins, affect the levels and activity of this compound.

Moreover, metabolomics and proteomics studies can identify the broader network of molecules that are influenced by this compound. By mapping these interactions, researchers can build a more holistic picture of its physiological and pathophysiological functions, moving from a single-molecule focus to a network-level understanding.

Exploration of its Mechanistic Role in Specific Pathophysiological Processes

A major thrust of future research will be to delineate the precise mechanistic role of this compound in various diseases, particularly in cancer and neurodegenerative disorders.

In Cancer:

This compound has shown significant potential as an anti-cancer agent. It is often more effective at inhibiting tumor cell growth than its precursor, selenite (B80905), and other organic selenium compounds. oup.comaacrjournals.org Research indicates that it can induce different forms of programmed cell death, including apoptosis and a necroptosis-like cell death, depending on the cancer cell type. ki.seoup.com This suggests that its cytotoxic mechanisms are complex and may involve multiple pathways, which could be exploited to overcome drug resistance in tumors. ki.se

Future studies will need to unravel the specific molecular targets of this compound in cancer cells. Investigating its effects on signaling pathways that control cell proliferation, survival, and metastasis will be critical. nih.govmdpi.com The differential sensitivity of various cancer cell lines to this compound also warrants further investigation to identify biomarkers that could predict treatment response. aacrjournals.org

Research FindingCell Lines StudiedObserved Effect
More powerful inhibitor of cell growth than selenite.Mouse erythroleukaemia (MEL) cells, A2780 ovarian cellsGrowth inhibition, induction of p53, and apoptosis. oup.com
Induces different types of programmed cell death.HeLa cellsNecroptosis-like cell death. ki.se
Most effective form of selenium for inhibiting tumor cell growth.Canine mammary tumor (CMT) cell linesDepression of RNA biosynthesis in sensitive cells. aacrjournals.org
Induces apoptosis.HL-60 cellsCorrelation with cytotoxicity. umaryland.edu

In Neurodegenerative Diseases:

The role of selenium and its metabolites in brain health is an emerging area of interest. nih.govmdpi.commdpi.comnih.gov Oxidative stress is a key factor in the pathogenesis of neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govmdpi.comnih.gov While selenoproteins are generally protective, certain selenium compounds, including this compound, can induce cell death at low micromolar concentrations, suggesting a complex, dose-dependent role. nih.gov

Future research should focus on understanding the dual nature of this compound in the central nervous system. It is crucial to determine the conditions under which it exerts protective versus toxic effects. Investigating its interaction with metal ions, which are implicated in neurodegenerative disorders, and its impact on protein aggregation and neuronal signaling will provide valuable insights. mdpi.com

Biotechnological Applications and Engineering of this compound Production for Research Purposes

The ability to produce this compound and related compounds in a controlled and efficient manner is essential for advancing research. Biotechnological approaches offer a promising avenue for achieving this.

Yeast, particularly Saccharomyces cerevisiae, has been successfully used to produce selenium-enriched products. cabidigitallibrary.org By carefully controlling the selenium concentration in the growth medium, yeast can be engineered to produce specific seleno-amino acids, including this compound. cabidigitallibrary.org This provides a biological factory for generating these compounds for research and potentially therapeutic applications. Further research could focus on optimizing yeast strains and fermentation conditions to maximize the yield of this compound.

Synthetic biology also offers exciting possibilities for engineering novel enzymes or pathways for this compound synthesis. vulcanchem.com The chemical synthesis of this compound, particularly through liquid-phase peptide synthesis, has achieved high yields and provides a reliable source for research. vulcanchem.com Additionally, the ability of this compound to assist in the correct folding of proteins by repairing incorrect disulfide bonds presents a significant biotechnological application in the production of recombinant proteins. vulcanchem.com

Application AreaApproachPotential Outcome
Research Compound ProductionYeast Fermentation (Saccharomyces cerevisiae)Scalable and biological production of this compound and other seleno-compounds. cabidigitallibrary.org
Research Compound ProductionLiquid-Phase Peptide SynthesisHigh-yield chemical synthesis of the oxidized diselenide form (GSeSeG). vulcanchem.com
Recombinant Protein ProductionProtein RefoldingRepair of non-native disulfide bonds in misfolded proteins to recover bioactive forms. vulcanchem.com
BioremediationBacterial ReductionUse of bacteria to reduce toxic selenite to less harmful elemental selenium, a process involving this compound as an intermediate. jst.go.jpresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for seleno-diglutathione, and how can purity be validated?

  • Methodological Answer : this compound synthesis typically involves reacting glutathione with selenium sources (e.g., sodium selenite) under reducing conditions. Key parameters include pH (optimized at 7.0–7.5), temperature (25–37°C), and stoichiometric ratios of glutathione to selenium. Purity validation requires HPLC coupled with mass spectrometry (LC-MS) to confirm molecular weight and detect byproducts. Redox-active impurities can be quantified via cyclic voltammetry or Ellman’s assay for free thiol groups .
  • Data Consideration : Include a table comparing yields and purity under varying pH and temperature conditions (e.g., 80% yield at pH 7.2 vs. 60% at pH 6.8).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural stability?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to resolve selenium-glutathione bond configurations (e.g., ¹H-⁷⁷Se heteronuclear correlation NMR). UV-Vis spectroscopy monitors selenium-centered redox transitions (e.g., absorbance peaks at 260 nm for Se–S bonds). Stability under oxidative stress can be tested via time-resolved spectroscopy in H₂O₂-containing buffers .

Advanced Research Questions

Q. How can mechanistic studies differentiate this compound’s antioxidant activity from other selenoproteins (e.g., glutathione peroxidase)?

  • Methodological Answer :

Kinetic Assays : Compare turnover numbers (kcat) and substrate specificity using H₂O₂ or lipid hydroperoxides.

Competitive Inhibition : Co-incubate this compound with glutathione peroxidase inhibitors (e.g., mercaptosuccinate) to isolate its contribution.

Computational Modeling : Perform density functional theory (DFT) calculations to map selenium’s electron density in redox reactions .

  • Data Contradiction Analysis : Conflicting reports on catalytic efficiency may arise from assay pH (neutral vs. acidic) or substrate concentrations. Reconcile discrepancies by standardizing assay conditions and validating with knockout cell models .

Q. What in vivo models best capture this compound’s pharmacokinetics and tissue-specific bioavailability?

  • Methodological Answer :

  • Rodent Models : Use selenium-deficient rats to track this compound uptake via LC-MS in plasma and organs (liver, kidneys).
  • Zebrafish Embryos : Real-time imaging with fluorescently tagged this compound to monitor biodistribution.
  • 3D Cell Cultures : Liver spheroids to simulate hepatic metabolism and excretion pathways .
    • Data Table Example : Compare bioavailability metrics (Cmax, Tmax) across models, noting interspecies variability in selenium retention rates.

Q. How can contradictory data on this compound’s pro-oxidant vs. antioxidant effects be resolved?

  • Methodological Answer :

Dose-Dependent Studies : Establish a biphasic response curve (e.g., antioxidant at 1–10 μM, pro-oxidant at >50 μM).

Redox Microenvironment Mapping : Use redox-sensitive GFP probes in live cells to correlate intracellular glutathione levels with this compound’s effects.

Multi-Omics Integration : Combine transcriptomics (Nrf2 pathway activation) and metabolomics (glutathione/oxidized glutathione ratios) to contextualize dual roles .

  • Critical Analysis : Contradictions often stem from cell type-specific redox buffering capacity. Use isogenic cell lines with graded glutathione levels to isolate confounding variables .

Experimental Design Considerations

Q. What controls are essential for ensuring reproducibility in this compound assays?

  • Methodological Answer :

  • Negative Controls : Selenium-free glutathione to rule out nonspecific redox activity.
  • Positive Controls : Ascorbic acid or N-acetylcysteine for antioxidant baseline comparisons.
  • Batch Validation : Include internal standards (e.g., deuterated glutathione) in LC-MS runs to correct for instrument drift .

Q. How should researchers address this compound’s instability in long-term studies?

  • Methodological Answer :

  • Lyophilization : Store aliquots at -80°C under argon to prevent oxidation.
  • Stabilizing Buffers : Use chelators (e.g., EDTA) to inhibit metal-catalyzed degradation.
  • Real-Time Monitoring : Deploy inline electrochemical sensors during experiments to track redox state changes .

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